![molecular formula C21H15Cl2NO6 B285841 Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate, commonly known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFT belongs to the class of furoylamino compounds and is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of DFT is not well understood. However, studies have shown that DFT can interact with various biological molecules, including proteins and DNA. DFT has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that DFT can induce apoptosis, or programmed cell death, in cancer cells. DFT has also been shown to inhibit the growth of various cancer cell lines in vitro. However, the exact biochemical and physiological effects of DFT on normal cells are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DFT in lab experiments include its high purity and stability, which makes it easy to handle and store. However, the synthesis process for DFT is complex and requires specialized equipment and expertise. Additionally, the potential toxicity of DFT must be carefully considered when handling and disposing of the compound.
Zukünftige Richtungen
Future research on DFT could focus on its potential applications in drug delivery systems, as well as its potential as an anti-cancer agent. Additionally, further studies could investigate the mechanism of action of DFT and its effects on normal cells.
Synthesemethoden
The synthesis of DFT involves the reaction of 2,4-dichlorobenzoyl chloride with furan-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with dimethyl terephthalate to obtain DFT. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
DFT has been extensively studied for its potential applications in various fields, including material science, pharmacology, and biochemistry. In material science, DFT has been used as a building block for the synthesis of functionalized polymers and as a precursor for the synthesis of metal-organic frameworks. In pharmacology, DFT has been investigated for its potential as an anti-cancer agent and as a drug delivery system. In biochemistry, DFT has been used as a probe to study the interaction of proteins with DNA.
Eigenschaften
Molekularformel |
C21H15Cl2NO6 |
---|---|
Molekulargewicht |
448.2 g/mol |
IUPAC-Name |
dimethyl 2-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C21H15Cl2NO6/c1-28-20(26)11-3-5-14(21(27)29-2)16(9-11)24-19(25)18-8-7-17(30-18)13-6-4-12(22)10-15(13)23/h3-10H,1-2H3,(H,24,25) |
InChI-Schlüssel |
GKGGJAVQTFEZTQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.